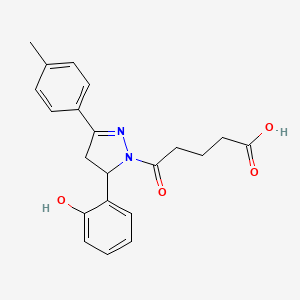
5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
準備方法
The synthesis of 5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves multiple steps. One common method includes the nucleophilic addition-elimination reaction of intermediates with various hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using halogenating agents or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
科学的研究の応用
5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Medicine: Due to its pharmacological properties, it is being studied for its potential therapeutic effects against various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it interacts with the enzyme Lm-PTR1, inhibiting its function and thereby affecting the survival of the parasite . The compound’s structure allows it to bind effectively to these targets, disrupting essential biological pathways.
類似化合物との比較
Similar compounds to 5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid include other pyrazole derivatives such as:
What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
生物活性
5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid, a compound with the CAS Number 887222-64-2, has garnered attention for its potential biological activities. This compound belongs to the pyrazole class, known for various pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article synthesizes available research findings on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O4, with a molecular weight of 366.4 g/mol. Its structure is characterized by a pyrazole ring substituted with a hydroxyphenyl group and a p-tolyl group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 887222-64-2 |
Antimicrobial Activity
Research has shown that compounds related to pyrazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of specific substituents on the pyrazole ring can enhance antimicrobial efficacy. For instance, derivatives with hydroxyl and halogen substitutions demonstrated increased activity against multidrug-resistant strains .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied. In vitro assays indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds similar to this compound have shown promising results in inhibiting breast cancer cell proliferation through modulation of estrogen receptor activity .
Study 1: Antimicrobial Efficacy
In a recent study focusing on novel antimicrobial agents, derivatives of this compound were tested against resistant strains of S. aureus. The results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 16 µg/mL .
Study 2: Antitumor Effects
Another investigation evaluated the antitumor effects of pyrazole derivatives on human lung cancer cells (A549). The study revealed that certain derivatives induced significant apoptosis and inhibited cell migration. The most effective compound demonstrated an IC50 value of 10 µM, indicating potent antitumor activity .
特性
IUPAC Name |
5-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-9-11-15(12-10-14)17-13-18(16-5-2-3-6-19(16)24)23(22-17)20(25)7-4-8-21(26)27/h2-3,5-6,9-12,18,24H,4,7-8,13H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAZSLLACPKAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














